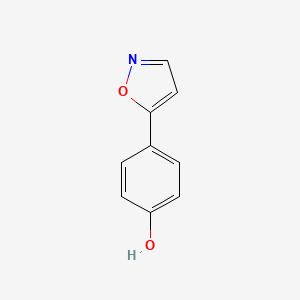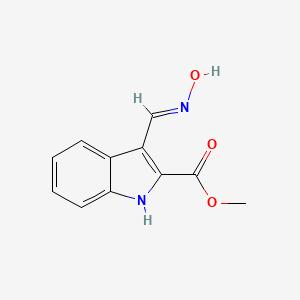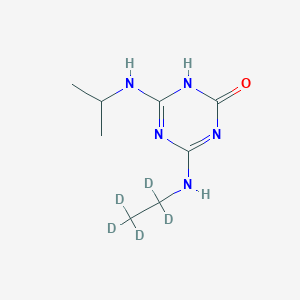
Atrazine-2-hydroxy D5 (ethyl D5)
説明
Atrazine-2-hydroxy D5 (ethyl D5) is a chemical compound commonly used as an herbicide to control the growth of weeds in agricultural crops. It is a deuterated labeled isotope of the triazine pesticide, atrazine .
Synthesis Analysis
Atrazine-2-hydroxy D5 (ethyl D5) is produced by companies like Chiron, which is a leading producer and supplier of advanced chemical products for research and analysis . They are known for their expertise in the synthesis, isolation, and purification of analytical reference materials .Molecular Structure Analysis
The molecular formula of Atrazine-2-hydroxy D5 (ethyl D5) is C8H15N5O . Its molecular weight is 197.23800 . The exact mass is 197.12800 .Physical And Chemical Properties Analysis
Atrazine-2-hydroxy D5 (ethyl D5) has a density of 1.3g/cm3 . Its boiling point is 274.3ºC at 760mmHg . The flash point is 119.7ºC . The vapour pressure is 0.00544mmHg at 25°C .科学的研究の応用
- Atrazine is one of the world’s most heavily applied herbicides and is regularly found in ground and drinking water .
- It has become a subject of continuous concern due to its potential endocrine and carcinogenic activity .
- Atrazine and its metabolites are well dispersed in the environment and persistent .
- Recent evidence of endocrine disruption (ED) activity of atrazine itself at environmentally relevant concentrations is cause for serious concern .
Environmental Science and Pollution Research
Biodegradation Studies
- Atrazine is a synthetic triazine herbicide commonly used to control grassy and broadleaf weeds in crops .
- It modifies the growth, enzymatic processes, and photosynthesis in plants .
- Atrazine exerts mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals .
- It has threatened the sustainability of agricultural soils due to detrimental effects on resident soil microbial communities .
Toxicity Studies
Analytical Chemistry
- Biodegradation of atrazine by microbial species is increasingly being recognized as an eco-friendly, economically feasible and sustainable bioremediation strategy .
- This review presents the toxicity, analytical techniques, abiotic degradation and microbial metabolism of atrazine .
Bioremediation
Analytical Reference Materials
Safety And Hazards
Atrazine-2-hydroxy D5 (ethyl D5) may have toxic effects. In rodent studies, it has been observed to cause changes in tubules, including acute renal failure and acute tubular necrosis . Personal protective equipment such as eyeshields, gloves, and type N95 (US) or type P1 (EN143) respirator filter are recommended when handling this compound .
特性
IUPAC Name |
4-(1,1,2,2,2-pentadeuterioethylamino)-6-(propan-2-ylamino)-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O/c1-4-9-6-11-7(10-5(2)3)13-8(14)12-6/h5H,4H2,1-3H3,(H3,9,10,11,12,13,14)/i1D3,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMIMWNQWAWNDW-SGEUAGPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=O)NC(=N1)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=O)NC(=N1)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Atrazine-2-hydroxy D5 (ethyl D5) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



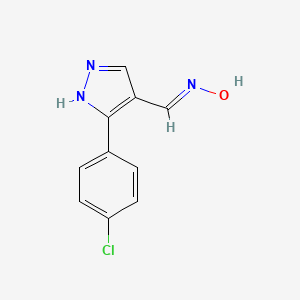
![methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B1436738.png)
![N-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]acetamide](/img/structure/B1436739.png)
![Benzoic acid, 3,3'-[(2,2'-disulfo[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt](/img/structure/B1436740.png)
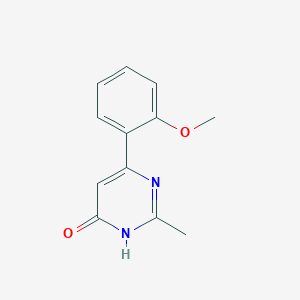
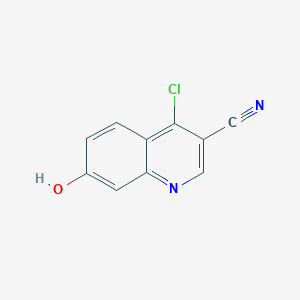
![Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1436744.png)
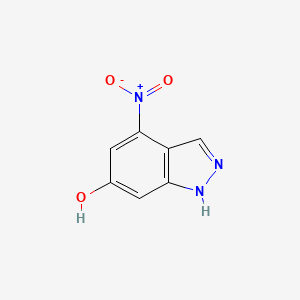
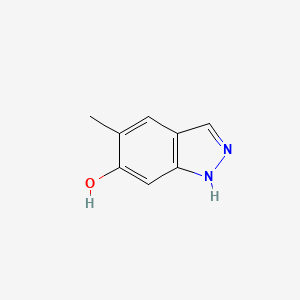
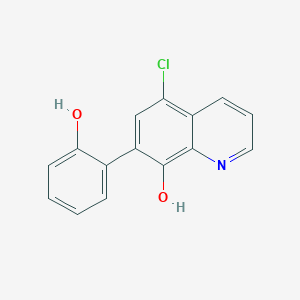
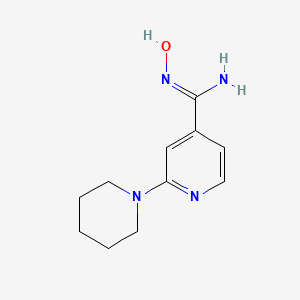
![(E)-2-Methyl-4-(4-(2-methyl-5,10-dihydro-4h-benzo[b]thieno[2,3-e][1,4]diazepin-4-yl)piperazin-1-yl)-10h-benzo[b]thieno[2,3-e][1,4]diazepine](/img/structure/B1436755.png)
